

developing a standardized method for Vulgaxanthin I analysis

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Compound of Interest		
Compound Name:	Vulgaxanthin I	
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Standardized Method for the Analysis of Vulgaxanthin I

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow-orange betaxanthin pigment found in various plants of the order Caryophyllales, such as beets (Beta vulgaris) and swiss chard.[1][2] As a member of the betalain family of water-soluble nitrogen-containing pigments, **Vulgaxanthin I** contributes to the vibrant coloration of these plants.[3][4] Beyond its role as a natural colorant, **Vulgaxanthin I** exhibits antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[5] This document provides a standardized methodology for the extraction, identification, and quantification of **Vulgaxanthin I**, ensuring reliable and reproducible results for research and development purposes.

Chemical Properties of Vulgaxanthin I



Property	Value	Reference
Molecular Formula	C14H17N3O7	[6]
Molecular Weight	339.30 g/mol	[6][7]
CAS Number	904-62-1	[5][6]
Maximum Absorbance (λmax)	476-480 nm	[8][9]
Molar Absorption Coefficient (ϵ)	46,000 (M cm) ⁻¹ at 480 nm	[10]

Experimental Protocols

Sample Preparation: Extraction of Vulgaxanthin I from Plant Material

This protocol is optimized for the extraction of **Vulgaxanthin I** from fresh plant materials such as beets.

Materials:

- Fresh plant material (e.g., yellow beetroots)
- Methanol
- Water, deionized
- Formic acid
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (C18)
- Nitrogen evaporator

Procedure:

• Homogenize 10 g of fresh plant material with 50 mL of 80% aqueous methanol.



- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant. Re-extract the pellet with an additional 50 mL of 80% aqueous methanol and combine the supernatants.
- Concentrate the extract under reduced pressure at a temperature below 40°C.
- For further purification and concentration, perform Solid-Phase Extraction (SPE). a.
 Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge with 10 mL of water to remove sugars and other polar impurities. d. Elute Vulgaxanthin I with 5 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a known volume of mobile phase for analysis.

Preparation of Standard Solutions

Accurate quantification of **Vulgaxanthin I** requires the use of a certified reference standard.

Materials:

- **Vulgaxanthin I** reference standard (>98% purity)[7]
- Mobile phase (e.g., 2% formic acid in water:methanol gradient)
- Volumetric flasks
- Micropipettes

Procedure:

- Prepare a stock solution of Vulgaxanthin I (e.g., 1 mg/mL) by accurately weighing the
 reference standard and dissolving it in the mobile phase.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 to 100 μg/mL).
- Store standard solutions in amber vials at -20°C to prevent degradation.[10]



Spectrophotometric Quantification

This method provides a rapid estimation of the total betaxanthin content, expressed as **Vulgaxanthin I** equivalents.

Procedure:

- Dilute the sample extract with a suitable buffer (e.g., 0.05 M phosphate buffer, pH 6.5) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).[9]
- Measure the absorbance of the diluted sample at the maximum absorbance wavelength for
 Vulgaxanthin I (approximately 476 nm).[9]
- Measure the absorbance at 600 nm to correct for turbidity.[9]
- Calculate the concentration of Vulgaxanthin I using the Beer-Lambert law and the molar absorption coefficient.

Calculation: Concentration (mg/L) = $(A_{476} - A_{600}) * MW * DF / (\epsilon * I)$ Where:

- A₄₇₆ = Absorbance at 476 nm
- A₆₀₀ = Absorbance at 600 nm
- MW = Molecular weight of Vulgaxanthin I (339.30 g/mol)[6][7]
- DF = Dilution factor
- ε = Molar absorptivity of **Vulgaxanthin I** (46,000 L·mol⁻¹·cm⁻¹)[10]
- I = Path length of the cuvette (typically 1 cm)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more accurate and specific quantification of **Vulgaxanthin I**, separating it from other compounds in the extract.



Instrumentation and Conditions:

Parameter	Recommended Conditions	Reference
Column	Reverse phase C18 (e.g., 100 mm x 2.1 mm, 3.5 μm)	[11]
Mobile Phase A	2% Formic Acid in Water (v/v)	[11]
Mobile Phase B	Methanol (LC-MS grade)	[11]
Gradient	5% to 25% B (0-9 min), 25% to 70% B (9-12 min), return to 5% B (13-16 min)	[11]
Flow Rate	0.13 mL/min	[11]
Column Temperature	35°C	[11]
Detection Wavelength	486 nm	[11]
Injection Volume	10 μL	[12]

Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the prepared standards and samples.
- Identify the **Vulgaxanthin I** peak in the chromatograms by comparing the retention time with that of the reference standard.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantify Vulgaxanthin I in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis



LC-MS provides definitive identification and sensitive quantification of Vulgaxanthin I.

Instrumentation and Conditions:

- Ionization Source: Electrospray Ionization (ESI), positive ion mode.[11]
- Mass Analyzer: Single Quadrupole, Triple Quadrupole, or Time-of-Flight (TOF).

Procedure:

- Utilize the same HPLC conditions as described above.
- Monitor for the protonated molecular ion [M+H]+ of **Vulgaxanthin I** at m/z 340.
- For quantitative analysis, a calibration curve should be prepared using a Vulgaxanthin I reference standard.[13]

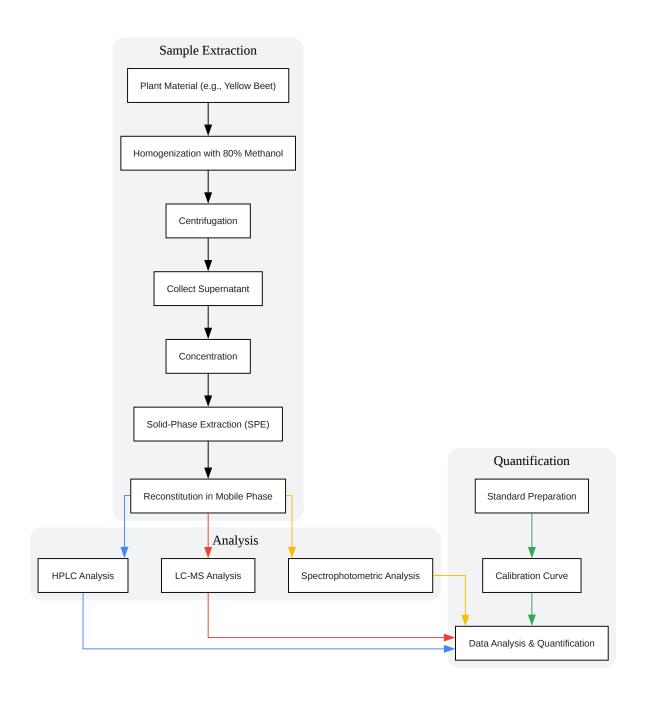
Stability and Storage Considerations

Vulgaxanthin I is sensitive to heat, light, and pH.[14][15]

- pH: Maximum stability is observed around pH 5.0-5.8.[14][16] It is less stable at acidic pH values.[17]
- Temperature: Degradation increases with temperature.[14][15] It is recommended to store extracts and standards at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
- Light: Exposure to light can cause degradation.[15] Samples and standards should be protected from light by using amber vials or covering containers with aluminum foil.
- Oxygen: Vulgaxanthin I is susceptible to oxidation.[17] Purging solutions with nitrogen and adding antioxidants like ascorbic acid can improve stability.[10]

Visualizations

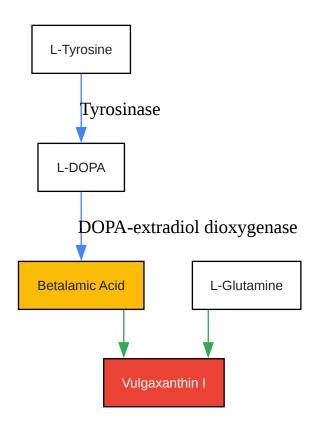




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Caption: Experimental workflow for Vulgaxanthin I analysis.





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Caption: Biosynthetic pathway of Vulgaxanthin I.

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